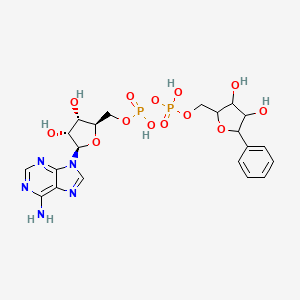

Phenyladenine dinucleotide

説明

Dinucleotides are molecules composed of two nucleotide units linked by a phosphodiester bond. They play critical roles in biological systems, serving as cofactors (e.g., NADH), genetic material components, and regulatory elements. Such modifications could alter its biochemical properties, including stability, binding affinity, and interaction with proteins or nucleic acids. This article compares phenyladenine dinucleotide (theoretical) with structurally or functionally similar dinucleotides, leveraging insights from genomic, structural, and biochemical studies.

特性

CAS番号 |

68134-82-7 |

|---|---|

分子式 |

C21H27N5O13P2 |

分子量 |

619.4 g/mol |

IUPAC名 |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (3,4-dihydroxy-5-phenyloxolan-2-yl)methyl hydrogen phosphate |

InChI |

InChI=1S/C21H27N5O13P2/c22-19-13-20(24-8-23-19)26(9-25-13)21-17(30)15(28)12(38-21)7-36-41(33,34)39-40(31,32)35-6-11-14(27)16(29)18(37-11)10-4-2-1-3-5-10/h1-5,8-9,11-12,14-18,21,27-30H,6-7H2,(H,31,32)(H,33,34)(H2,22,23,24)/t11?,12-,14?,15-,16?,17-,18?,21-/m1/s1 |

InChIキー |

KFGSYRXPFCYJJR-UCRSCDPVSA-N |

SMILES |

C1=CC=C(C=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |

異性体SMILES |

C1=CC=C(C=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |

正規SMILES |

C1=CC=C(C=C1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |

同義語 |

phenyladenine dinucleotide |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Dinucleotides

CpG Dinucleotides

CpG dinucleotides (cytosine followed by guanine linked by a phosphodiester bond) are well-studied in viral and eukaryotic genomes. Key findings include:

- Genomic Suppression: Vertebrate-infecting viruses exhibit significant CpG suppression due to host immune mechanisms targeting CpG-rich viral RNA . For example, flaviviruses show CpG underrepresentation at codon-codon interfaces, likely to evade host detection .

- Structural Dynamics : Substitutions like 5-chlorocytosine in CpG dinucleotides (e.g., PDB 4mgw) alter base-pairing and DNA flexibility, impacting protein binding .

NADH (Nicotinamide Adenine Dinucleotide)

NADH is a metabolic cofactor critical for redox reactions. Key contrasts include:

- Conformational Flexibility : NADH adopts distinct geometries in solution (e.g., α- vs. β-forms), affecting its interaction with enzymes .

- Functional Role : Unlike phenyladenine dinucleotide, NADH’s adenine and nicotinamide moieties enable electron transfer. Phenyl substitutions could disrupt redox activity but enhance hydrophobicity.

Methodological Insights for Comparative Analysis

Synonymous Dinucleotide Usage (SDU)

SDU quantifies dinucleotide representation relative to synonymous codon usage, disentangling codon bias from host-driven selection . For example:

- Vertebrate viruses show CpG suppression across codon positions (SDU < 0) due to immune pressure .

- Applying SDU to phenyladenine dinucleotide would require assessing its frequency against synonymous codon-encoded sequences.

Relative Dinucleotide Abundance (RDA)

RDA compares observed dinucleotide frequency to random expectations. NADH and CpG dinucleotides deviate significantly from RDA = 1, reflecting evolutionary constraints . Phenyladenine dinucleotide’s RDA could reveal selection for stability or interaction motifs.

Research Implications and Limitations

Q & A

Q. What strategies align phenomenological research methods with phenyladenine dinucleotide’s functional dynamics?

- Methodological Answer : Use a bounded phenomenon approach:

- Define the phenomenon (e.g., "pH-dependent catalytic efficiency").

- Collect data via stopped-flow kinetics and circular dichroism.

- Analyze via hermeneutic cycles to iteratively refine hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。